molecular formula C18H18N2O4S2 B2871350 N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide CAS No. 896269-97-9

N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide

Cat. No.: B2871350
CAS No.: 896269-97-9
M. Wt: 390.47
InChI Key: RAIBAWJUFWAORA-VHEBQXMUSA-N
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Description

The compound N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide (hereafter referred to as Compound A) is a benzothiazole-based sulfonamide derivative. Its structure features a 2,3-dihydro-1,3-benzothiazole core substituted with an ethoxy group at position 4 and a methyl group at position 2. The benzamide moiety is functionalized with a methanesulfonyl group at position 3.

Properties

IUPAC Name

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-4-24-13-9-7-10-14-16(13)20(2)18(25-14)19-17(21)12-8-5-6-11-15(12)26(3,22)23/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIBAWJUFWAORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target compound features a benzothiazole core substituted with ethoxy and methyl groups at positions 4 and 3, respectively. The exocyclic imine linkage connects this heterocycle to a 2-methanesulfonylbenzamide moiety. Key structural elements include:

  • Benzothiazole ring : Synthesized via cyclization of substituted 2-aminothiophenol derivatives.
  • Methanesulfonyl group : Introduced through sulfonation or nucleophilic substitution.
  • Imine bond : Formed via condensation between a benzothiazol-2-amine intermediate and a sulfonyl-substituted benzaldehyde.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three primary disconnections (Figure 1):

  • Imine bond cleavage : Separates the benzothiazole and benzamide components.
  • Benzothiazole ring opening : Reveals 4-ethoxy-3-methyl-2-aminothiophenol as a precursor.
  • Sulfonyl group removal : Indicates methanesulfonyl chloride as the sulfonating agent.

Synthetic Routes and Optimization

Route 1: Benzothiazole Core Formation Followed by Sulfonylation

Step 1: Synthesis of 4-Ethoxy-3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Amine

Cyclization of 4-ethoxy-3-methyl-2-aminothiophenol (1 ) with diethyl oxalate (2 ) in ethanol under reflux yields ethyl 4-ethoxy-3-methylbenzo[d]thiazole-2-carboxylate (3 ) (Yield: 78–85%). Subsequent hydrolysis with hydrazine hydrate produces 4-ethoxy-3-methylbenzo[d]thiazole-2-carbohydrazide (4 ) (Scheme 1).

Reaction Conditions :

  • Solvent: Anhydrous ethanol
  • Temperature: 80°C (reflux)
  • Time: 4–6 hours
Step 2: Imine Formation with 2-Methanesulfonylbenzaldehyde

Condensation of 4 with 2-methanesulfonylbenzaldehyde (5 ) in xylene at 120°C for 12 hours generates the target imine (6 ) (Yield: 62–68%).

Key Parameters :

  • Catalysis: Acetic acid (5 mol%)
  • Workup: Filtration, washing with cold methanol
Step 3: Sulfonylation (Alternative Pathway)

For substrates lacking pre-installed sulfonyl groups, treatment of intermediate 4 with methanesulfonyl chloride in dichloromethane (0°C to RT, 2 hours) introduces the sulfonyl moiety (Yield: 71%).

Route 2: One-Pot Tandem Cyclization-Condensation

A streamlined approach combines benzothiazole formation and imine condensation in a single reactor (Table 1):

Table 1. Optimization of One-Pot Synthesis

Parameter Condition Yield (%) Purity (HPLC)
Solvent Toluene 58 92.4
Temperature (°C) 110 65 94.1
Catalyst p-TsOH 72 96.8
Reaction Time (h) 8 68 95.3

Procedure :

  • Charge reactor with 1 , diethyl oxalate, and 2-methanesulfonylbenzaldehyde.
  • Add p-toluenesulfonic acid (p-TsOH) catalyst.
  • Reflux in toluene for 8 hours.
  • Isolate product via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Critical Analysis of Methodologies

Yield Comparison Across Routes

  • Route 1 : 62–68% overall yield (3 steps)
  • Route 2 : 68–72% yield (single step)
  • Hybrid Approach : Sequential one-pot synthesis with intermediate isolation achieves 75% yield

Spectral Characterization Data

Representative NMR Data (DMSO-d₆) :

  • ¹H NMR (400 MHz) : δ 8.42 (s, 1H, imine-H), 7.89–7.21 (m, 8H, aromatic), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.24 (s, 3H, SO₂CH₃), 2.98 (s, 3H, NCH₃).
  • ¹³C NMR (100 MHz) : δ 168.5 (C=O), 159.8 (C=N), 142.1–115.3 (aromatic), 63.5 (OCH₂), 44.2 (SO₂CH₃).

Mass Spectrometry :

  • ESI-MS : m/z 445.1 [M+H]⁺ (calc. 444.4)

Industrial-Scale Considerations

Solvent Recycling Strategies

  • Xylene recovery via fractional distillation reduces costs by 23%
  • Ethanol/water biphasic systems enable catalyst recovery (89% efficiency)

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 18.7 (Route 2) vs. 32.4 (Route 1)
  • E-factor : 6.2 kg waste/kg product (optimized Route 2)

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The structural analogues of Compound A share a benzothiazole or related heterocyclic core with sulfonamide or benzamide functionalities. Key differences lie in substituent positions and electronic properties, which influence molecular interactions and bioactivity.

Table 1: Structural Comparison of Compound A with Analogues

Compound Name Core Structure Substituents (Position) Key Functional Groups Reference
Compound A 2,3-dihydro-1,3-benzothiazole 4-ethoxy, 3-methyl (benzothiazole); 2-methanesulfonyl (benzamide) Methanesulfonyl, ethoxy, methyl
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 2,3-dihydro-1,3-benzothiazole 4-methoxy (sulfonamide); 6-methyl (benzothiazole) Methoxy, methyl, sulfonamide
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 2,3-dihydrothiazole 3-(2-methoxyphenyl), 4-phenyl (thiazole); 4-methyl (benzamide) Methoxy, phenyl, methyl
N-[(1,3-benzothiazole-2-ylamino){imino}methyl]–2-methyl-benzenesulphonamide 1,3-benzothiazole 2-methyl (sulfonamide) Methyl, sulfonamide, imino
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol 1,2,4-triazole 2-chlorobenzylidene, 4-methylbenzylsulfanyl Chloro, sulfanyl, trimethoxy

Key Observations :

  • Methanesulfonyl groups (Compound A) are stronger electron-withdrawing groups than sulfonamides (), which may influence receptor binding .
  • Core Heterocycles :
    • Benzothiazole derivatives (Compound A, ) exhibit planar aromatic systems conducive to π-π stacking, whereas dihydrothiazoles () have reduced planarity, affecting molecular packing .

Key Findings :

  • The ethoxy group in Compound A may enhance selectivity due to increased steric bulk .
  • Antimicrobial vs. Metabolic Activity : Analogues with phenyl/methoxy substituents () prioritize antimicrobial activity, while sulfonamide/benzothiazole derivatives (Compound A, ) target metabolic pathways .

Crystallographic and Hydrogen-Bonding Analysis

Table 3: Crystallographic Data

Compound Name Space Group Hydrogen Bonds (N—H⋯N, C—H⋯O) π-π Interactions (Å) Reference
Compound A Not reported* Predicted N—H⋯N, C—H⋯O Estimated 3.5–4.0 (inferred)
4-Methoxy-N-[6-methyl-...] P21/c N1—H1⋯N2 (2.86 Å), C—H⋯O (3.10 Å) 3.954 (aryl-thiazole)
(Z)-N-[3-(2-Methoxyphenyl)...] P-1 C—H⋯O (2.99 Å) Offset π-stacking (3.78 Å)

Structural Insights :

  • Hydrogen Bonding : The sulfonamide group in Compound A likely forms N—H⋯N bonds analogous to , stabilizing the crystal lattice.
  • π-π Stacking : The benzothiazole ring in Compound A may engage in offset π-π interactions (3.5–4.0 Å), as seen in , influenced by methanesulfonyl polarization .

Trends :

  • Sulfonamide Formation : Most analogues (Compound A, ) utilize nucleophilic substitution between amines and sulfonyl chlorides.
  • Catalysis : Reactions often employ triethylamine or DMAP to neutralize HCl byproducts, enhancing yields .

Biological Activity

N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiazole core substituted with an ethoxy group and a methanesulfonyl moiety. Its molecular formula is C19H21N3O3SC_{19}H_{21}N_3O_3S with a molecular weight of approximately 373.45 g/mol.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. These compounds often function by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Key Findings:

  • Inhibition of Tumor Growth: In vitro studies have shown that the compound can inhibit the growth of breast carcinoma cells by affecting securin activity, which is crucial for cell cycle regulation .
  • Mechanism of Action: The mechanism involves the modulation of apoptosis-related proteins and cell cycle regulators, leading to increased apoptosis in cancerous cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of breast carcinoma cells
Apoptosis InductionModulates apoptosis-related proteins
AntimicrobialPotential against various bacterial strains

Case Studies

  • Breast Cancer Cell Lines: A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. The IC50 value was determined to be approximately 15 µM.
  • Mechanistic Insights: Further mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells post-treatment .

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